An In-depth Technical Guide on the Chemical Properties of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
An In-depth Technical Guide on the Chemical Properties of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. Extensive experimental data for this specific compound is limited in publicly accessible literature. The information presented herein is supplemented with data from closely related compounds to provide a contextual understanding.
Introduction
3-(2,4-Dichlorophenyl)prop-2-en-1-ol is a chlorinated aromatic alcohol. Its structural motif, a phenylpropanoid backbone, is shared by a wide range of biologically active molecules, including chalcones, which are known for their diverse pharmacological properties.[1][2] This guide aims to consolidate the known chemical and physical properties of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol and to provide insights into its potential characteristics based on related structures.
Chemical and Physical Properties
| Property | Value | Source/Citation |
| IUPAC Name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | N/A |
| CAS Registry Number | 1504-59-2 | [3] |
| Molecular Formula | C₉H₈Cl₂O | [3] |
| Molecular Weight | 203.06 g/mol | [3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General chemical principles |
| Appearance | Data not available | N/A |
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for 3-(2,4-Dichlorophenyl)prop-2-en-1-ol are not available in the searched literature. For illustrative purposes, a general discussion of expected spectral features is provided based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring, the vinylic protons of the propene backbone, the methylene protons of the alcohol group, and the hydroxyl proton. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E or Z) of the double bond.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the dichlorophenyl ring, the olefinic carbons, and the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic peaks for C-H aromatic and vinylic stretching would be observed around 3000-3100 cm⁻¹. The C=C double bond stretching would appear in the 1600-1680 cm⁻¹ region, and C-Cl stretching vibrations would be found in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of water, the hydroxyl group, and cleavage of the propenol side chain.
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol was not found in the search results. However, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 3-(2,4-dichlorophenyl)prop-2-enal, or the corresponding ketone, 1-(2,4-dichlorophenyl)prop-2-en-1-one (a chalcone derivative).
A general experimental protocol for a related synthesis, the Claisen-Schmidt condensation to form a chalcone, is described for the synthesis of (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one.[4] This can provide a basis for the synthesis of the precursor to the target molecule.
General Workflow for Synthesis of a Chalcone Precursor:
Caption: General workflow for the synthesis of a chalcone precursor via Claisen-Schmidt condensation.
Reduction to 3-(2,4-Dichlorophenyl)prop-2-en-1-ol:
The resulting chalcone (a ketone) could then be selectively reduced to the corresponding allylic alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.
Illustrative Reduction Workflow:
Caption: A plausible workflow for the reduction of a chalcone to the target allylic alcohol.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways modulated by 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. However, the structurally related chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
For instance, the chalcone derivative (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been studied for its ability to reverse antibiotic resistance in Staphylococcus aureus by potentially inhibiting efflux pumps.[5][6] Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7]
It is plausible that 3-(2,4-Dichlorophenyl)prop-2-en-1-ol could serve as a synthetic intermediate for more complex molecules or may possess biological activities of its own that are yet to be explored.
Conclusion and Future Directions
3-(2,4-Dichlorophenyl)prop-2-en-1-ol is a compound for which fundamental chemical and biological data is largely unreported in the public domain. The information provided in this guide is based on its known molecular formula and CAS number, supplemented with predictive information and data from structurally analogous compounds.
Future research efforts should focus on the synthesis and full characterization of this molecule, including the determination of its physicochemical properties and the acquisition of comprehensive spectral data. Subsequent biological screening could then elucidate any potential pharmacological activities and mechanisms of action, paving the way for its potential application in drug discovery and development.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. appchemical.com [appchemical.com]
- 4. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
